4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The compound has been identified as part of a broader class of molecules that show promise in antitumor activity. Specifically, derivatives involving pyrrolidine, morpholine, and piperidine have been studied for their efficacy against various cancer cell lines, including human breast, CNS, and colon cancer. These compounds have shown total growth inhibition in vitro at very low concentrations, highlighting their potential as potent antitumor agents. The unique structures and in vitro activities of these compounds have led to their selection for further in vivo Xenograft testing against breast and other susceptible human cancers (Jurd, 1996).
Heterocyclic Synthesis
The compound is part of research efforts focusing on the synthesis of novel heterocyclic compounds. These efforts have led to the creation of a variety of derivatives, including pyrazole, pyrimidine, and pyridine derivatives. These synthesized compounds have been evaluated for various biological activities, further emphasizing the compound's role in the development of new chemical entities with potential therapeutic applications (Ho & Suen, 2013).
Biological Evaluation
The synthesis and biological evaluation of derivatives bearing a 5-methylpyridazin-3(2H)-one fragment have been undertaken, revealing effective inhibitory activity against certain cancer cell lines. The structure-activity relationships (SARs) demonstrated that modifications, including the introduction of the morpholine group, were beneficial for enhancing inhibitory activity. This suggests that the compound and its derivatives could serve as a basis for the development of new anticancer agents (Xiong et al., 2020).
Mechanism of Action
- CHK1 phosphorylates substrates like the cell division cycle 25 (CDC25) phosphatases, leading to cell cycle arrest at checkpoints in Synthesis (S) or Gap 2 (G2) phase .
- Consequently, cell cycle progression halts, allowing time for DNA repair via homologous recombination through signaling to the repair protein RAD51 .
- The compound’s action helps maintain genomic stability and prevents the propagation of damaged DNA .
- Impact on Bioavailability : Lipophilicity and basicity influence both CHK1 potency and off-target effects, such as human ether-a-go-go-related gene (hERG) ion channel inhibition .
- Cellular effects include halted cell division, increased DNA repair capacity, and reduced replication-associated DNA damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(16-3-5-18(6-4-16)26-10-12-28-13-11-26)25-15-19-20(24-9-8-23-19)17-2-1-7-22-14-17/h1-9,14H,10-13,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYKQITVYWOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.